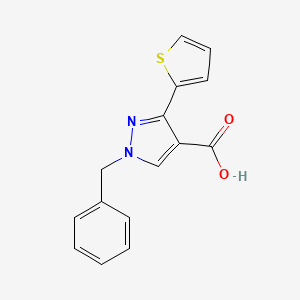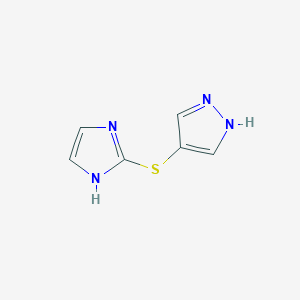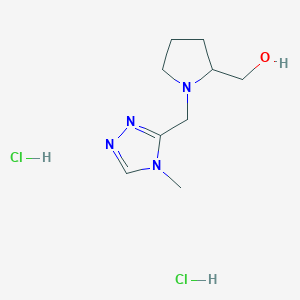
6-(4-chloroanilino)-3-methyl-2,4(1H,3H)-pyrimidinedione
Overview
Description
6-(4-chloroanilino)-3-methyl-2,4(1H,3H)-pyrimidinedione, or 6-CAMMP, is a heterocyclic compound with a unique structure and a wide range of applications in the scientific and medical fields. It is a derivative of pyrimidine and has been used in the synthesis of various pharmaceuticals, as well as in the study of enzyme inhibition.
Scientific Research Applications
6-CAMMP has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, specifically the enzymes involved in the nitric oxide pathway. It has also been used to study the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 6-CAMMP has been used to study the effects of oxidative stress and its role in the development of various diseases.
Mechanism of Action
The mechanism of action of 6-CAMMP is not completely understood. It is believed to act as an inhibitor of several enzymes involved in the nitric oxide pathway, including nitric oxide synthase (NOS), cyclooxygenase (COX), and lipoxygenase (LOX). It is also believed to act as an antioxidant, scavenging reactive oxygen species (ROS). Additionally, 6-CAMMP has been shown to inhibit the action of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
6-CAMMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the action of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide. This inhibition leads to decreased levels of nitric oxide in the body, which can lead to decreased inflammation and improved blood flow. Additionally, 6-CAMMP has been shown to act as an antioxidant, scavenging reactive oxygen species (ROS) and thus preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
6-CAMMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a wide range of applications, and is relatively stable. Additionally, it is relatively non-toxic and has a low potential for side effects. However, 6-CAMMP also has some limitations, such as its relatively high cost and the fact that it is not soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for 6-CAMMP research. One potential direction is the development of more effective inhibitors of the enzymes involved in the nitric oxide pathway, as well as the development of more effective inhibitors of the enzyme cyclooxygenase-2 (COX-2). Additionally, further research could be done on the effects of 6-CAMMP on oxidative stress and its role in the development of various diseases. Additionally, research could be done on the potential applications of 6-CAMMP in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Finally, further research could be done on the potential mechanisms of action of 6-CAMMP and its effects on the body.
Synthesis Methods
6-CAMMP can be synthesized through several methods. The most common method is the reaction of 4-chloroaniline with 3-methyl-2,4-diaminopyrimidine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90°C and yields 6-CAMMP in a yield of up to 90%. Other methods of synthesis involve the use of a palladium catalyst, the reaction of 4-chloroaniline with 2,4-diaminopyrimidine, or the reaction of 4-chloroaniline with 2,4-dihydroxy-3-methylpyrimidine.
properties
IUPAC Name |
6-(4-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-4-2-7(12)3-5-8/h2-6,13H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJODGLSYSYFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332120 | |
| Record name | 6-(4-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-chloroanilino)-3-methyl-2,4(1H,3H)-pyrimidinedione | |
CAS RN |
58137-45-4 | |
| Record name | 6-(4-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2623058.png)
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2623061.png)



![N-(3,5-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2623066.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2623069.png)

![1-(3-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623073.png)
![1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623074.png)
